2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride
Overview
Description
2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride (also known as methylamino-piperidine-ethanone hydrochloride, or MAPEH) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of piperidine, an organic compound with a bicyclic structure. MAPEH is a colorless solid that is soluble in water and has an acidic pH.
Scientific Research Applications
Synthesis and Derivatives
- The compound has been utilized in the synthesis of various derivatives. For instance, Badawy et al. (2008) discussed the synthesis of naphthopyran, pyrazole, pyridine, and thienobenzochromene derivatives using related enaminone compounds (Badawy, Kandeel, Awad, & Abdel-Rahman, 2008).
- Moskvina, Shilin, and Khilya (2015) reported the preparation of isoflavones and various heterocyclic compounds, highlighting the versatility of related ketone compounds in organic synthesis (Moskvina, Shilin, & Khilya, 2015).
Biological Applications
- Buemi et al. (2013) explored indole derivatives as dual-effective agents for neurodegenerative diseases, emphasizing the potential of compounds with structures similar to 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride in medical research (Buemi, De Luca, Chimirri, Ferro, Gitto, Alvarez-Builla, & Alajarín, 2013).
- Merugu, Ramesh, and Sreenivasulu (2010) synthesized new compounds for potential antibacterial applications, indicating the broader scope of this compound in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Chemical Characterization and Reactions
- Govindhan et al. (2017) focused on the synthesis and spectroscopic characterization of derivatives, showcasing the compound's relevance in analytical and materials chemistry (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
- Hegazy et al. (2012) evaluated Schiff bases derived from similar ketones as corrosion inhibitors, demonstrating the utility of these compounds in industrial applications (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Photopolymerization and Materials Science
- Dereli, Cakmak, and Doğruyol (2020) reported on the use of a related compound as a photoinitiator for polymerization, indicating potential applications in materials science (Dereli, Cakmak, & Doğruyol, 2020).
properties
IUPAC Name |
2-(methylamino)-1-(3-methylpiperidin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8-4-3-5-11(7-8)9(12)6-10-2;/h8,10H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRDEQCZEMWYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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